2,6-Dibromo-4-methoxybenzonitrile
Overview
Description
2,6-Dibromo-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5Br2NO and a molecular weight of 290.94 g/mol It is characterized by the presence of two bromine atoms, a methoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-methoxybenzonitrile can be achieved through several methods. One common approach involves the bromination of 4-methoxybenzonitrile using bromine or bromide-bromate salts in an aqueous acidic medium . This method is advantageous as it avoids the use of organic solvents and operates under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or bromide-bromate salts in an acidic medium.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Coupling Products: Biaryl compounds are typically obtained from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2,6-Dibromo-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-methoxybenzonitrile involves its ability to undergo substitution and coupling reactions. The bromine atoms act as leaving groups, allowing the compound to participate in various chemical transformations. The nitrile group can also interact with other functional groups, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar in structure but contains a nitro group instead of a methoxy group.
2,6-Dibromo-4-methylaniline: Contains a methyl group instead of a methoxy group.
Uniqueness
2,6-Dibromo-4-methoxybenzonitrile is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,6-dibromo-4-methoxybenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUBNYRIUYVWOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299054 | |
Record name | 2,6-Dibromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74746-06-8 | |
Record name | 2,6-Dibromo-4-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74746-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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